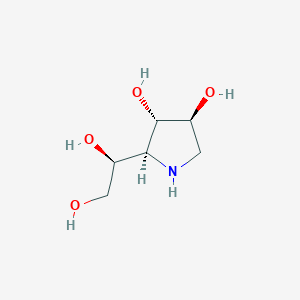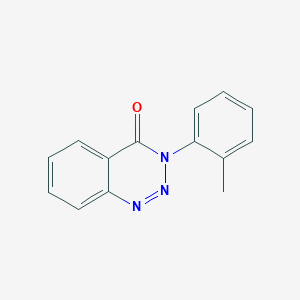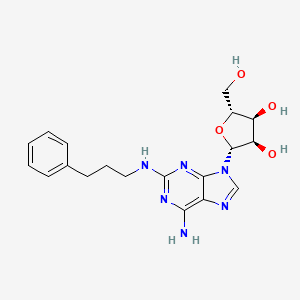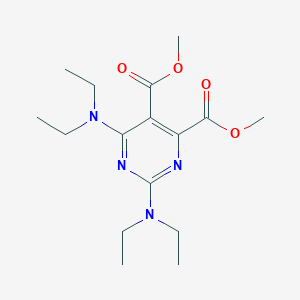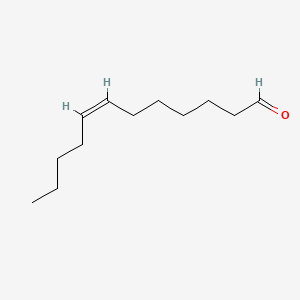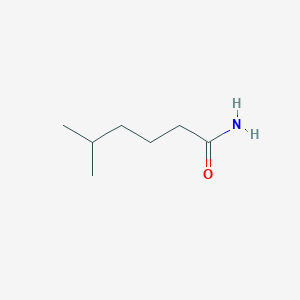![molecular formula C12H14Cl3N3O B12922254 N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 105624-75-7](/img/structure/B12922254.png)
N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide: is a synthetic organic compound that features a unique structure combining a pyrrolidine ring, a trichloromethyl group, and a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Nicotinamide: The final step involves coupling the trichloromethyl-pyrrolidine intermediate with nicotinamide under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trichloromethyl group, converting it to a dichloromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dichloromethyl or methyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nicotinamide moiety may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)benzamide
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)isonicotinamide
Comparison:
- N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and potential therapeutic applications.
- The benzamide and isonicotinamide analogs may have different pharmacological profiles and chemical reactivity due to variations in their aromatic rings.
Propiedades
Número CAS |
105624-75-7 |
|---|---|
Fórmula molecular |
C12H14Cl3N3O |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H14Cl3N3O/c13-12(14,15)11(18-6-1-2-7-18)17-10(19)9-4-3-5-16-8-9/h3-5,8,11H,1-2,6-7H2,(H,17,19) |
Clave InChI |
CVXFWZJXKJKDHT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


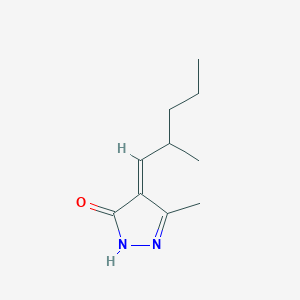
![4-Piperidinol, 1-[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12922173.png)

